molecular formula C23H30FN3O3S B11037669 N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}-4-methylbenzenesulfonamide

N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}-4-methylbenzenesulfonamide

Cat. No.: B11037669
M. Wt: 447.6 g/mol
InChI Key: IQXUBGKHSSWWHK-UHFFFAOYSA-N
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Description

N-{1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-4-METHYL-1-OXOPENTAN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-4-METHYL-1-OXOPENTAN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of fluorinated derivatives.

Mechanism of Action

The mechanism of action of N-{1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-4-METHYL-1-OXOPENTAN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or modulating their function. Molecular docking studies have shown that the binding site of the compound may differ from that of other conventional inhibitors, highlighting its unique mode of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-4-METHYL-1-OXOPENTAN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H30FN3O3S

Molecular Weight

447.6 g/mol

IUPAC Name

N-[1-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C23H30FN3O3S/c1-17(2)16-21(25-31(29,30)19-10-8-18(3)9-11-19)23(28)27-14-12-26(13-15-27)22-7-5-4-6-20(22)24/h4-11,17,21,25H,12-16H2,1-3H3

InChI Key

IQXUBGKHSSWWHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)N2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

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